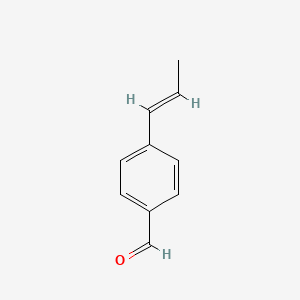
Benzaldehyde, 4-(1E)-1-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-(1E)-1-propenyl-, can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can then be further processed to obtain p-vinylbenzaldehyde .
Industrial Production Methods
In industrial settings, the production of benzaldehyde, 4-(1E)-1-propenyl-, often involves the catalytic hydrogenation of methyl benzoate to benzyl alcohol, followed by oxidation to benzaldehyde and subsequent vinylation . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-(1E)-1-propenyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 4-(1E)-1-propenyl-, has several applications in scientific research:
作用機序
The mechanism of action of benzaldehyde, 4-(1E)-1-propenyl-, involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This property makes it effective as an antimicrobial and antifungal agent . The compound can also undergo metabolic conversion to benzoic acid and benzyl alcohol, which further contribute to its biological activity .
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.
Cinnamaldehyde: Contains a similar vinyl group but at the ortho position.
Vanillin: A derivative with additional methoxy and hydroxyl groups.
Uniqueness
Benzaldehyde, 4-(1E)-1-propenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10O |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
4-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+ |
InChIキー |
KWWVKYPHFGKMCB-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C1=CC=C(C=C1)C=O |
正規SMILES |
CC=CC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















